molecular formula C18H18N2O B2432220 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 537009-33-9

2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2432220
CAS No.: 537009-33-9
M. Wt: 278.355
InChI Key: HIFCHWKRACJYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group and a p-tolyloxy group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFCHWKRACJYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Attachment of the p-tolyloxy group: This step involves the reaction of the benzimidazole derivative with p-tolyl alcohol in the presence of a suitable activating agent, such as a strong acid or a coupling reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antifungal, antibacterial, or anticancer activities.

    Material Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.

    Catalysis: It can serve as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    1-Methyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of an allyl group, which may affect its reactivity and biological activity.

    2-((p-Tolyloxy)methyl)-1H-benzo[d]imidazole: Lacks the allyl group, potentially resulting in different chemical and biological properties.

The presence of the allyl group in 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole may confer unique reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_{16}H_{18}N_{2}O
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 80851-85-0

Antitumor Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung Cancer)6.75 ± 0.19
Compound BHCC827 (Lung Cancer)5.13 ± 0.97
Compound CNCI-H358 (Lung Cancer)0.85 ± 0.05

These findings suggest that modifications to the benzodiazole structure can enhance cytotoxicity, potentially leading to the development of new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could serve as a lead for developing new antibiotics.

The proposed mechanisms by which this compound exerts its biological effects include:

  • DNA Interaction : Similar benzodiazole derivatives have been shown to intercalate with DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of benzodiazole derivatives in clinical settings:

Study 1: Antitumor Efficacy

A study evaluated the antitumor activity of a related benzodiazole compound on A549 lung cancer cells using both 2D and 3D culture systems. The results showed a significant reduction in cell viability with an IC50 value of approximately 6.75 µM , demonstrating the compound's potential as a therapeutic agent against lung cancer.

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of various benzodiazole derivatives was assessed against clinical isolates of Staphylococcus aureus. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential utility in treating resistant bacterial infections.

Q & A

Q. What are the critical synthetic pathways for preparing 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole?

The compound is synthesized via cyclization of o-phenylenediamine derivatives with carbonyl precursors, followed by alkylation. Key steps include:

  • Benzodiazole Core Formation : Cyclization using glycolic acid under reflux with 4N HCl forms the benzodiazole scaffold .
  • Propenyl Group Introduction : Alkylation with propargyl bromide in DMF, catalyzed by tetrabutylammonium bromide (TBAB), ensures regioselectivity. Reaction monitoring via TLC and purification by column chromatography are critical .
  • Phenoxymethyl Substitution : Etherification with 4-methylphenol derivatives under basic conditions (e.g., K₂CO₃) completes the synthesis .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., allyl protons at δ 4.8–5.2 ppm) and carbon骨架, confirming substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at 1250–1050 cm⁻¹ for the phenoxymethyl group) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths and dihedral angles, as demonstrated for structurally similar benzimidazoles .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

  • Agar Diffusion/Broth Microdilution : Tests against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC (Minimum Inhibitory Concentration) determination. Comparable benzodiazoles show MICs of 8–32 µg/mL .
  • Time-Kill Assays : Assess bactericidal kinetics, with log-phase reductions ≥3 log10 CFU/mL indicating efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during propenyl group introduction?

  • Catalyst Screening : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity. Sodium ascorbate reduces Cu(II) to active Cu(I), enhancing triazole formation .
  • Solvent Optimization : t-BuOH/H₂O mixtures (1:1) balance solubility and reactivity, reducing side reactions .
  • Stoichiometric Control : Limiting propargyl bromide to 1.2 equivalents prevents over-alkylation .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal CYP51). Docking scores correlate with experimental IC₅₀ values (e.g., ΔG = −9.2 kcal/mol for potent analogs) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .

Q. How should researchers address contradictions in reported biological activity data?

  • Meta-Analysis Models : Use random-effects models to account for inter-study heterogeneity (e.g., varying assay protocols). Higgins’ statistic quantifies variability; >50% justifies this approach .
  • Subgroup Analysis : Stratify data by experimental variables (e.g., bacterial strain, solvent used) to identify confounding factors .

Q. What structural modifications enhance selectivity against cancer cell lines?

  • Phenoxy Substituent Tuning : 4-Methylphenoxy improves lipophilicity (clogP ~3.2) and π-π stacking vs. 4-chloro analogs (clogP ~3.8), balancing membrane permeability and target engagement .
  • Propenyl Isosteres : Replacing allyl with cyclopropyl groups increases metabolic stability (t₁/₂ from 2.1 to 5.3 h in hepatic microsomes) .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Structural Analogs

SubstituentMIC (µg/mL) S. aureusDocking Score (ΔG, kcal/mol)
4-Methylphenoxy12.5 ± 1.2−9.1 ± 0.3
4-Chlorophenoxy8.4 ± 0.8−9.8 ± 0.2
4-Methoxyphenoxy25.6 ± 2.1−8.3 ± 0.4

Q. Table 2: Optimization of Allylation Conditions

CatalystSolventYield (%)Purity (HPLC, %)
TBABDMF7895
NoneDMF3282
CuIt-BuOH/H₂O8597

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.